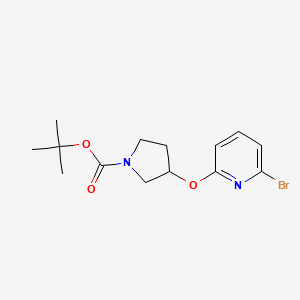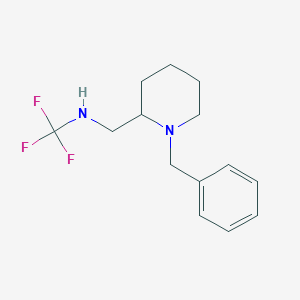
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the trifluoromethanamine group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where 1-benzylpiperidine reacts with trifluoromethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-((1-benzylpiperidin-2-yl)methyl)urea
- N-((1-benzylpiperidin-2-yl)methyl)propan-2-amine
- N-(piperidine-4-yl)benzamide
Uniqueness
N-((1-benzylpiperidin-2-yl)methyl)-1,1,1-trifluoromethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
Molecular Formula |
C14H19F3N2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)18-10-13-8-4-5-9-19(13)11-12-6-2-1-3-7-12/h1-3,6-7,13,18H,4-5,8-11H2 |
InChI Key |
UEMXVBUOJKPHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNC(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)

![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

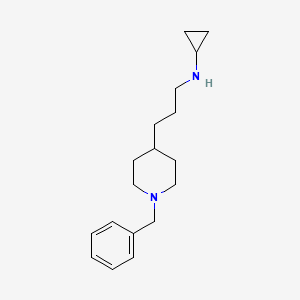


![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
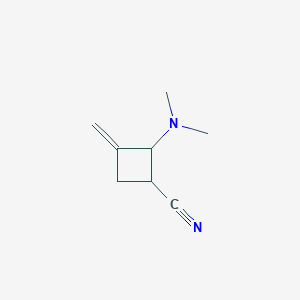
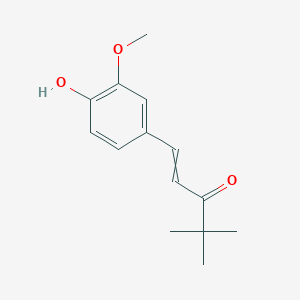
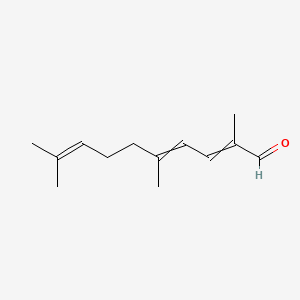
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
